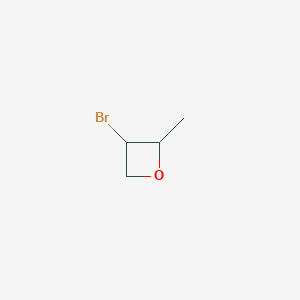

3-Bromo-2-methyloxetane

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7BrO |

|---|---|

Molecular Weight |

151.00 g/mol |

IUPAC Name |

3-bromo-2-methyloxetane |

InChI |

InChI=1S/C4H7BrO/c1-3-4(5)2-6-3/h3-4H,2H2,1H3 |

InChI Key |

WAHDZMLPLDMWAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CO1)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Bromo 2 Methyloxetane

Reactions Involving the Bromine Substituent

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon

Nucleophilic substitution is a prominent reaction pathway for 3-bromo-2-methyloxetane, where the bromine atom is replaced by a nucleophile. acs.org Given that the bromine is attached to a secondary carbon, both unimolecular (SN1) and bimolecular (SN2) mechanisms are possible, with the dominant pathway depending on the reaction conditions.

In an SN2 mechanism , a nucleophile attacks the carbon atom bearing the bromine in a single, concerted step, leading to an inversion of stereochemistry. This pathway is favored by strong, unhindered nucleophiles and aprotic solvents. However, the steric bulk around the reaction center can influence the reaction rate. doubtnut.comallen.in

Conversely, the SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. imperial.ac.uk This pathway is favored by polar protic solvents, which can stabilize the carbocation, and weaker nucleophiles. The formation of a planar carbocation intermediate at the 3-position of the oxetane (B1205548) ring would lead to a racemic mixture of products if the starting material were chiral. imperial.ac.uk The stability of this carbocation is a critical factor and is influenced by the oxetane ring. imperial.ac.ukresearchgate.net

The table below illustrates potential nucleophilic substitution reactions.

| Nucleophile (Nu⁻) | Reagent Example | Product | Reaction Type |

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide | 2-methyl-oxetan-3-ol | SN1 or SN2 |

| Alkoxide (RO⁻) | Sodium Methoxide | 3-methoxy-2-methyloxetane | SN1 or SN2 |

| Cyanide (CN⁻) | Sodium Cyanide | 2-methyloxetane-3-carbonitrile | SN2 favored |

| Azide (B81097) (N₃⁻) | Sodium Azide | 3-azido-2-methyloxetane | SN2 favored |

| Thiolate (RS⁻) | Sodium Thiophenoxide | 2-methyl-3-(phenylthio)oxetane | SN2 favored |

Elimination Reactions

Elimination reactions compete with nucleophilic substitutions, particularly under conditions of high temperature and in the presence of a strong, sterically hindered base. masterorganicchemistry.comyoutube.com In these reactions, the bromine atom and a hydrogen atom from an adjacent carbon are removed, leading to the formation of an alkene. For this compound, elimination can proceed via E1 or E2 mechanisms.

The E2 mechanism is a concerted process where the base removes a proton simultaneously with the departure of the bromide ion. youtube.com This pathway requires a specific anti-periplanar geometry between the hydrogen and the leaving group.

The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction. masterorganicchemistry.com Following the formation of the carbocation, a weak base removes an adjacent proton to form the double bond.

Depending on which adjacent proton is removed (from C2 or C4), different alkene products can be formed.

| Base | Conditions | Major Product(s) | Mechanism |

| Potassium tert-butoxide | High Temperature, t-BuOH | 2-methyl-2,3-dihydro-oxete and/or 3-methylene-2-methyloxetane | E2 |

| Ethanol (solvolysis) | Heat | 2-methyl-2,3-dihydro-oxete and/or 3-methylene-2-methyloxetane | E1 |

Radical Reactions at the Bromine-Bearing Carbon

Radical reactions offer an alternative pathway for the functionalization of this compound. These reactions are typically initiated by light (hv) or a radical initiator and proceed via a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.orgyoutube.com

Initiation: Homolytic cleavage of a radical initiator or the C-Br bond under UV light generates initial radical species. libretexts.org

Propagation: A radical abstracts the bromine atom from this compound to form a secondary oxetanyl radical at the C3 position. This radical can then react with another molecule, propagating the chain. libretexts.org The stability of this radical intermediate is a key factor in the reaction's feasibility. youtube.com

Termination: The reaction ceases when two radical species combine. youtube.com

Radical bromination is generally selective, favoring the substitution of hydrogens at tertiary carbons, followed by secondary, then primary positions, due to the stability of the corresponding radical intermediates. youtube.com

| Reaction Step | Description |

| Initiation | Br₂ + light → 2 Br• |

| Propagation (Step 1) | This compound + Br• → 2-methyloxetan-3-yl radical + Br₂ |

| Propagation (Step 2) | 2-methyloxetan-3-yl radical + H-Br → 2-methyloxetane (B110119) + Br• |

| Termination | Br• + Br• → Br₂ 2-methyloxetan-3-yl radical + Br• → this compound |

Rearrangement and Ring Expansion Processes

The combination of a secondary bromide and a strained four-membered ring makes this compound susceptible to rearrangement, particularly under conditions that favor carbocation formation (i.e., SN1/E1 conditions). researchgate.net The significant ring strain of the oxetane can be relieved through ring expansion, a process driven by the formation of a more stable, less strained five-membered ring (a tetrahydrofuran (B95107) derivative). beilstein-journals.org

Upon departure of the bromide ion, a secondary carbocation forms at the C3 position. This intermediate can undergo a 1,2-shift, where one of the adjacent bonds migrates to the positively charged carbon. Migration of the C2-O bond or the C4-C3 bond of the oxetane ring would lead to an expanded five-membered ring carbocation, which is then trapped by a nucleophile or solvent. researchgate.net Such rearrangements can lead to products with a completely different carbon skeleton from the starting material. researchgate.net

Mechanistic Elucidation of Key Transformations

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies are crucial for distinguishing between the possible reaction mechanisms (SN1, SN2, E1, E2). The rate law for a reaction provides insight into the number of molecules involved in the rate-determining step.

SN2 and E2 Reactions: These are bimolecular processes, and their rates depend on the concentration of both the substrate (this compound) and the nucleophile/base. The rate law is expressed as: Rate = k [Substrate][Nucleophile/Base].

SN1 and E1 Reactions: These are unimolecular processes where the rate-determining step is the formation of the carbocation, which only involves the substrate. The rate law is: Rate = k [Substrate].

By systematically varying the concentrations of the reactants and measuring the effect on the reaction rate, the specific pathway can be determined. For example, doubling the concentration of the nucleophile would double the rate of an SN2 reaction but would have no effect on the rate of an SN1 reaction.

| Mechanism | Molecularity | Rate Law | Dependence |

| SN1 | Unimolecular | Rate = k[Substrate] | Substrate only |

| SN2 | Bimolecular | Rate = k[Substrate][Nucleophile] | Substrate & Nucleophile |

| E1 | Unimolecular | Rate = k[Substrate] | Substrate only |

| E2 | Bimolecular | Rate = k[Substrate][Base] | Substrate & Base |

Role of Carbocation Intermediates in Reaction Mechanisms

Carbocation intermediates are central to the SN1, E1, and rearrangement reactions of this compound. researchgate.net The initial step in these pathways is the heterolytic cleavage of the C-Br bond to form a secondary carbocation at the C3 position of the oxetane ring. imperial.ac.uk

The fate of this key intermediate determines the product distribution:

Trapping by a Nucleophile (SN1): A solvent molecule or other nucleophile can attack the carbocation, leading to a substitution product. imperial.ac.uk

Deprotonation (E1): A weak base can remove a proton from an adjacent carbon (C2 or C4), resulting in the formation of an alkene.

Rearrangement: The carbocation can undergo a 1,2-shift to relieve ring strain, leading to a ring-expanded and more stable carbocationic intermediate, which is then captured by a nucleophile. chimia.chnih.gov

The stability of the carbocation is paramount; the oxetane ring's structure provides a unique electronic environment that influences this stability and reactivity. imperial.ac.uk The competition between these pathways is sensitive to the solvent, nucleophile/base, and temperature, allowing for the selective formation of different products through careful control of reaction conditions.

Advanced Applications in Organic Synthesis and Materials Science

3-Bromo-2-methyloxetane as a Versatile Synthetic Building Block

The presence of a bromo substituent on the oxetane (B1205548) ring provides a reactive site for a multitude of chemical transformations, making this compound a versatile building block in organic synthesis. The electron-deficient carbon atom attached to the bromine is susceptible to attack by nucleophiles, and the compound can also participate in various cross-coupling reactions.

This compound serves as an excellent precursor for a wide array of functionalized organic compounds through nucleophilic substitution reactions. savemyexams.comck12.orglibretexts.orgyoutube.comyoutube.com The carbon-bromine bond is polarized, with the carbon atom carrying a partial positive charge, making it an electrophilic center that readily reacts with various nucleophiles. savemyexams.comck12.org This allows for the introduction of a diverse range of functional groups at the C3 position of the oxetane ring.

Common nucleophilic substitution reactions involving haloalkanes are readily applicable to this compound. savemyexams.com For instance, reaction with aqueous sodium hydroxide (B78521) can yield the corresponding alcohol, 2-methyl-oxetane-3-ol. savemyexams.com Similarly, reaction with ammonia (B1221849) can introduce an amine group, forming 2-methyl-oxetane-3-amine. savemyexams.com The use of potassium cyanide provides a route to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, thereby expanding the synthetic utility. savemyexams.com A particularly important transformation is the reaction with sodium azide (B81097) to produce 3-azido-2-methyloxetane, a precursor for energetic materials. researchgate.net

The following table summarizes some of the potential nucleophilic substitution reactions for the functionalization of this compound:

| Nucleophile | Reagent | Product | Functional Group Introduced |

| Hydroxide | NaOH (aq) | 2-methyl-oxetane-3-ol | Alcohol |

| Cyanide | KCN | 3-cyano-2-methyloxetane | Nitrile |

| Azide | NaN₃ | 3-azido-2-methyloxetane | Azide |

| Ammonia | NH₃ | 2-methyl-oxetane-3-amine | Amine |

Furthermore, this compound can potentially participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, to form carbon-carbon bonds. youtube.comnih.gov These reactions would involve coupling with organoboron compounds, alkenes, or terminal alkynes, respectively, to attach new organic fragments to the oxetane ring.

The oxetane ring is an increasingly important structural motif in medicinal chemistry and natural product synthesis. acs.orguni-muenchen.de Its incorporation into a larger molecule can significantly influence its physicochemical properties, such as solubility and metabolic stability. This compound, with its reactive handle, represents a valuable building block for the introduction of the 2-methyloxetane (B110119) moiety into complex molecular architectures.

While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented, the general strategy of employing functionalized oxetanes is well-established. acs.org The bromo-substituent allows for the covalent attachment of the oxetane ring to other molecular fragments through the reactions described in the previous section. For instance, it could be envisaged that a complex fragment could be attached via a Suzuki coupling, or a side chain could be introduced through a nucleophilic substitution reaction as part of a convergent synthetic strategy. The strained oxetane ring is generally stable to many reaction conditions used to modify other parts of the molecule, making it a robust building block. acs.org

Polymer Chemistry Applications

The strained nature of the oxetane ring in this compound makes it a suitable monomer for ring-opening polymerization. The resulting polyethers can possess unique properties and can be further modified, leading to a range of functional and energetic polymers.

Oxetanes undergo cationic ring-opening polymerization (CROP) to produce polyethers. nih.govmdpi.comdntb.gov.ua This process is typically initiated by strong protic acids or Lewis acids, which activate the oxygen atom of the oxetane ring, making it susceptible to nucleophilic attack by another monomer molecule. nih.govmdpi.com The polymerization of this compound would proceed via a similar mechanism, initiated by a catalyst such as boron trifluoride etherate (BF₃·OEt₂). nih.gov

The polymerization mechanism involves three main stages: initiation, propagation, and termination. In the initiation step, the Lewis acid catalyst would coordinate to the oxygen atom of the oxetane ring, forming a reactive oxonium ion. Propagation would then occur through the nucleophilic attack of the oxygen atom of a monomer molecule on one of the α-carbon atoms of the activated oxonium ion, leading to the opening of the ring and the extension of the polymer chain. This process would repeat, leading to the formation of a polyether with a repeating unit of -(O-CH(CH₃)-CH(Br)-CH₂)-. The presence of the electron-withdrawing bromo group is expected to decrease the basicity of the oxetane oxygen, potentially affecting the rate of polymerization. Conversely, the electron-donating methyl group at the 2-position could influence the regioselectivity of the ring-opening.

The polymerization of this compound yields a polyether with pendant bromo-methyl groups along the polymer backbone. These bromo-groups serve as reactive sites for post-polymerization modification, allowing for the synthesis of a wide variety of functional polyethers. mdpi.comnih.gov For example, the bromine atoms can be substituted by various nucleophiles to introduce different functionalities, similar to the reactions described for the monomer. This approach allows for the creation of polymers with tailored properties, such as altered solubility, reactivity, or thermal stability.

Furthermore, the functional groups on the polyether backbone can be utilized to create cross-linked resins. For instance, if the bromine atoms are substituted with groups that can undergo further reactions, such as hydroxyl or amino groups, these can be reacted with difunctional cross-linking agents to form a three-dimensional polymer network. Another approach to forming cross-linked resins is to copolymerize this compound with a bisoxetane monomer, which acts as a cross-linker during the polymerization process.

Energetic polymers are a class of materials that contain a high amount of stored chemical energy and are used in propellants, explosives, and pyrotechnics. Several important energetic polymers are based on oxetane monomers containing energetic functional groups such as azide (-N₃) or nitrate (B79036) (-ONO₂). nih.govuni-muenchen.de this compound is a key precursor in the synthesis of such energetic oxetane monomers.

The most common route to energetic oxetane monomers from their bromo-precursors is through nucleophilic substitution of the bromide with an azide ion, typically from sodium azide. researchgate.netresearchgate.net For example, 3-azidomethyl-3-methyloxetane (AMMO) and 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) are important energetic monomers that are synthesized from their corresponding brominated or chlorinated oxetane precursors. researchgate.netresearchgate.net Following this established chemistry, this compound can be converted to 3-azido-2-methyloxetane. This azido-substituted oxetane can then be polymerized via cationic ring-opening polymerization to yield an energetic polyether. nih.gov The high nitrogen content of the azide groups contributes to the energetic properties of the resulting polymer.

Design and Synthesis of Novel Molecular Architectures

The compound this compound represents a class of highly functionalized building blocks valuable in the design and synthesis of complex molecular architectures. Its utility stems from two key reactive sites: the strained oxetane ring and the carbon-bromine bond. The inherent ring strain of the four-membered ether facilitates ring-opening reactions, which can be exploited for polymerization. Simultaneously, the bromine atom serves as a versatile leaving group for a wide array of nucleophilic substitution reactions. While direct research on this compound is specific, extensive studies on its close structural isomers, such as 3-bromomethyl-3-methyloxetane (BrMMO), provide a clear blueprint for its application in constructing advanced polymers and materials.

The primary strategy for creating novel macromolecular architectures from such bromo-substituted oxetanes is through Cationic Ring-Opening Polymerization (CROP). This process typically uses a catalyst, such as a boron trifluoride complex, to initiate the opening of the strained oxetane ring, leading to the formation of a polyether backbone. researchgate.net The resulting polymer possesses repeating units with pendant side-chains containing the reactive bromo-functionality. This initial polymer serves as a versatile platform for subsequent chemical modifications.

A prominent application of this methodology is in the field of energetic materials, where the bromo-substituted polyether is used as a precursor to high-performance energetic binders. mdpi.com The bromide on the polymer side-chains can be readily displaced by energetic functional groups through nucleophilic substitution. The most common transformation involves reacting the polymer with sodium azide to replace the bromine atoms with azido (B1232118) groups (-N₃), yielding poly(3-azidomethyl-3-methyloxetane) (polyAMMO) or its analogs. researchgate.netuni-muenchen.de This post-polymerization modification dramatically alters the properties of the material, converting a relatively inert polymer into an energetic one suitable for applications in propellants and low-vulnerability ammunitions. uni-muenchen.de

This synthetic approach offers significant advantages, particularly in safety and modularity. By performing the azidation as the final step on a stable, pre-formed polymer, the risks associated with handling volatile and potentially unstable energetic monomers are greatly reduced. researchgate.net Furthermore, this strategy allows for the creation of more complex architectures, such as energetic thermoplastic elastomers (ETPEs), by synthesizing copolymers. dtic.mil By polymerizing different oxetane monomers, for instance, a bromo-substituted oxetane with 3,3-bis(azidomethyl)oxetane (BAMO), material scientists can precisely tune the mechanical and energetic properties of the final product. researchgate.netdtic.mil

The resulting azide-functionalized polymers are also ideal substrates for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent attachment of a vast range of molecules containing an alkyne group, enabling the synthesis of even more sophisticated architectures like graft copolymers and biofunctional materials.

Table 1: Representative Polymerization of a Bromo-Oxetane Monomer This table illustrates the initial polymerization step to create a versatile polymer backbone, using the well-documented isomer 3-bromomethyl-3-methyloxetane as a model.

| Monomer | Polymerization Method | Resulting Polymer | Key Feature of Polymer |

| 3-bromomethyl-3-methyloxetane (BrMMO) | Cationic Ring-Opening Polymerization (CROP) | Poly(3-bromomethyl-3-methyloxetane) (pBrMMO) | Polyether backbone with reactive pendant -CH₂Br groups |

Table 2: Post-Polymerization Modification for Designing Novel Architectures This table details the subsequent modification of the polymer backbone to introduce new functionalities and create advanced materials.

| Starting Polymer | Reagent / Method | Reaction Type | Final Molecular Architecture | Application Area |

| Poly(3-bromomethyl-3-methyloxetane) | Sodium Azide (NaN₃) | Nucleophilic Substitution | Poly(3-azidomethyl-3-methyloxetane) (polyAMMO) | Energetic Binders researchgate.net |

| Poly(3-bromomethyl-3-methyloxetane) | Copolymerization with other oxetanes (e.g., BAMO) | Cationic Ring-Opening Copolymerization | Energetic Copolymers / Thermoplastic Elastomers | Tunable Energetic Materials dtic.mil |

| Poly(3-azidomethyl-3-methyloxetane) | Alkyne-functionalized molecules / CuAAC | "Click" Chemistry | Graft Copolymers, Functional Materials | Advanced Materials Science |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.